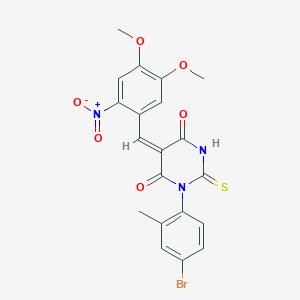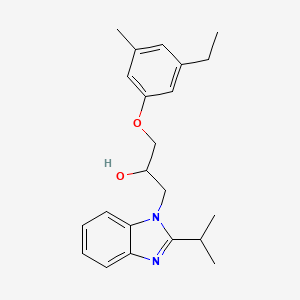![molecular formula C17H22N2 B5116936 N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine, commonly known as ibogaine, is a psychoactive substance that is derived from the root bark of the Tabernanthe iboga plant found in West Africa. It has been traditionally used in spiritual and medicinal practices by the Bwiti tribe in Gabon. Ibogaine has recently gained attention as a potential treatment for addiction to opioids, cocaine, and other substances.
Mécanisme D'action
The exact mechanism of action of ibogaine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. Ibogaine has been shown to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Ibogaine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in EEG patterns. Ibogaine has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ibogaine in lab experiments is its ability to reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. This makes it a useful tool for studying addiction and potential treatments for addiction. However, ibogaine has several limitations for lab experiments, including its complex synthesis method and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for ibogaine research. One area of research is the development of safer and more efficient synthesis methods for ibogaine. Another area of research is the development of ibogaine analogs that may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of ibogaine and its potential therapeutic effects on addiction, depression, and anxiety.
Méthodes De Synthèse
Ibogaine is a complex molecule that requires multiple steps for its synthesis. The most common method for synthesizing ibogaine involves the reaction of voacangine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ibogaine. This reaction is followed by a series of purification steps to obtain pure ibogaine.
Applications De Recherche Scientifique
Ibogaine has been studied for its potential therapeutic effects on addiction, depression, and anxiety. Several studies have shown that ibogaine can reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-4-16-15(3-1)14(11-19-16)7-8-18-17-10-12-5-6-13(17)9-12/h1-4,11-13,17-19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECIGCDJBMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)

![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)


![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)
